

Technical Guide: Physicochemical Properties of (Indolin-4-yl)methanol

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Compound of Interest

Compound Name: (Indolin-4-yl)methanol

Cat. No.: B152004

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Abstract

(Indolin-4-yl)methanol, a heterocyclic compound featuring a reduced indole (indoline) core with a methanol substituent, presents a scaffold of interest in medicinal chemistry and drug discovery. Its structural similarity to biologically active indole derivatives suggests potential applications in various therapeutic areas. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **(Indolin-4-yl)methanol**. It includes a summary of its chemical identity, tabulated quantitative data, generalized experimental protocols for its synthesis and analysis, and a discussion of its potential role in biological signaling pathways based on related structures. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules.

Chemical Identity and Structure

(Indolin-4-yl)methanol, with the CAS number 905274-11-5, is a derivative of indoline, which is a saturated analog of indole. The presence of the hydroxyl group and the secondary amine within the indoline ring system imparts specific chemical reactivity and potential for hydrogen bonding, influencing its solubility and interactions with biological targets.

Table 1: Chemical Identifiers and Basic Properties

Property	Value	Source(s)
IUPAC Name	(Indolin-4-yl)methanol	[1]
Synonyms	2,3-dihydro-1H-indol-4-ylmethanol	[1]
CAS Number	905274-11-5	[1][2]
Molecular Formula	C ₉ H ₁₁ NO	[1][2]
Molecular Weight	149.19 g/mol	[1][2]
Physical State	Liquid or Off-white to yellow solid	Commercial Suppliers
Canonical SMILES	<chem>C1NC2=C(C=CC=C2)CO</chem>	[1]
InChI Key	KIAXWXLKHCRJMK-UHFFFAOYSA-N	[1]

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. While experimental data for **(Indolin-4-yl)methanol** is limited, several key parameters have been predicted through computational models.

Table 2: Predicted Physicochemical Data

Property	Predicted Value	Source(s)
Boiling Point	312.6 ± 21.0 °C	Commercial Suppliers
Density	1.162 ± 0.06 g/cm ³	Commercial Suppliers
pKa	14.29 ± 0.10	Commercial Suppliers
Melting Point	Not available	-
logP	Not available	-
Solubility	Not explicitly quantified. Expected to be soluble in methanol and other polar organic solvents.[3]	Inferred from related structures

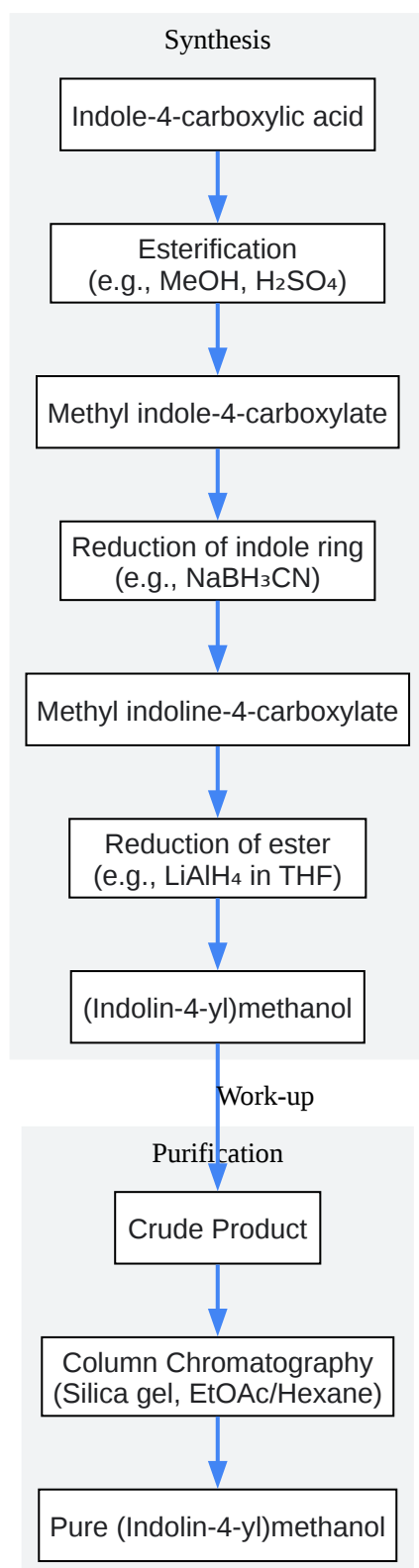
Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **(Indolin-4-yl)methanol** are not readily available in peer-reviewed literature. However, based on general organic chemistry principles and procedures for related indole and indoline derivatives, the following generalized protocols can be proposed.

Synthesis and Purification

A potential synthetic route to **(Indolin-4-yl)methanol** could involve the reduction of a suitable indole-4-carboxylic acid derivative.

Workflow for a potential synthesis and purification process:



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Caption: Generalized workflow for the synthesis and purification of **(Indolin-4-yl)methanol**.

Protocol:

- **Esterification:** Indole-4-carboxylic acid is esterified, for example, by refluxing in methanol with a catalytic amount of sulfuric acid.
- **Indole Reduction:** The resulting methyl indole-4-carboxylate is then subjected to reduction of the indole nucleus to an indoline, which can be achieved using reagents like sodium cyanoborohydride.
- **Ester Reduction:** The indoline ester is subsequently reduced to the corresponding alcohol using a strong reducing agent such as lithium aluminum hydride in an anhydrous ether solvent like THF.
- **Work-up and Purification:** The reaction is carefully quenched, and the crude product is extracted. Purification is typically achieved by silica gel column chromatography using a gradient of ethyl acetate in hexane.^[4]

Analytical Characterization

The identity and purity of synthesized **(Indolin-4-yl)methanol** would be confirmed using standard analytical techniques.

- **¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the indoline ring, the methylene protons of the methanol group, and the amine proton.
- **¹³C NMR:** The carbon NMR spectrum will show distinct signals for the aromatic carbons, the aliphatic carbons of the indoline ring, and the carbon of the methanol substituent.

General NMR Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to an NMR tube.

- Acquire ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
[\[5\]](#)[\[6\]](#)

The IR spectrum will provide information about the functional groups present in the molecule.

- O-H stretch: A broad peak is expected in the region of $3200\text{--}3600\text{ cm}^{-1}$ corresponding to the hydroxyl group.
- N-H stretch: A peak in the region of $3300\text{--}3500\text{ cm}^{-1}$ is expected for the secondary amine.
- C-H stretches: Aromatic and aliphatic C-H stretching vibrations will appear around $3000\text{--}3100\text{ cm}^{-1}$ and $2850\text{--}3000\text{ cm}^{-1}$, respectively.
- C=C stretch: Aromatic ring stretching vibrations are expected in the $1450\text{--}1600\text{ cm}^{-1}$ region.

General IR Sample Preparation (KBr pellet):

- Grind a small amount of the sample with dry potassium bromide (KBr).
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

- Electrospray Ionization (ESI): In positive ion mode, the protonated molecule $[\text{M}+\text{H}]^+$ would be expected at m/z 150.1.

General MS Sample Preparation:

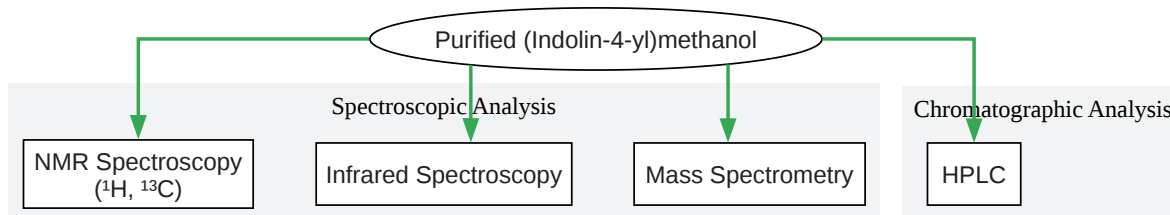
- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Infuse the solution directly into the mass spectrometer or inject it into an HPLC-MS system.
[\[7\]](#)

HPLC can be used to assess the purity of the compound. A reversed-phase method is generally suitable for indole derivatives.[\[8\]](#)[\[9\]](#)

General HPLC Method:

- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA).[8][10]
- Detection: UV detection at a wavelength where the indole chromophore absorbs (e.g., 220 nm or 280 nm).
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Workflow for Analytical Characterization:



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Caption: Standard workflow for the analytical characterization of **(Indolin-4-yl)methanol**.

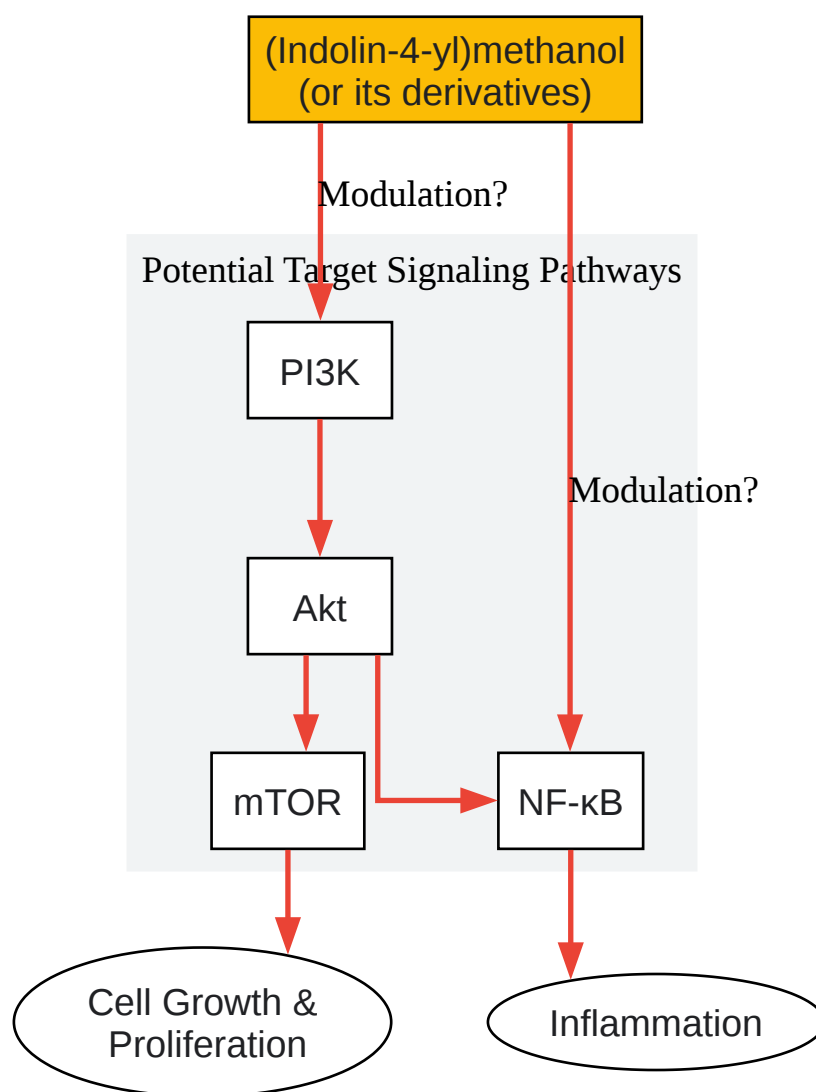
Potential Biological Significance and Signaling Pathways

While there is no specific research on the biological activity of **(Indolin-4-yl)methanol**, the indole scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[11][12][13]

Indole derivatives are known to modulate various cellular signaling pathways. For instance, indole-3-carbinol and its dimer, 3,3'-diindolylmethane, have been shown to target the

PI3K/Akt/mTOR and NF- κ B signaling pathways, which are crucial in cancer cell proliferation, survival, and inflammation.[14][15] It is plausible that **(Indolin-4-yl)methanol** or its derivatives could interact with components of these or other signaling cascades.

Potential Signaling Pathway Interactions:



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Caption: Hypothetical modulation of the PI3K/Akt/mTOR and NF- κ B signaling pathways by **(Indolin-4-yl)methanol** or its derivatives.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanisms of action of **(Indolin-4-yl)methanol**.

Conclusion

(Indolin-4-yl)methanol is an intriguing molecule with potential for further investigation in the field of medicinal chemistry. This guide has summarized its key physicochemical properties, drawing from both predicted data and knowledge of structurally related compounds. The provided generalized experimental protocols offer a starting point for its synthesis and characterization. Future studies should focus on obtaining experimental validation of its physicochemical parameters, exploring its synthetic accessibility, and screening for biological activity to uncover its therapeutic potential.

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